molecular formula C13H27NO2 B3049300 Ethyl N,N-dibutyl-beta-alaninate CAS No. 20120-23-4

Ethyl N,N-dibutyl-beta-alaninate

Cat. No. B3049300
Key on ui cas rn: 20120-23-4
M. Wt: 229.36 g/mol
InChI Key: SVFAGVSFZREYAA-UHFFFAOYSA-N
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Patent
US05986029

Procedure details

Ethyl 3-bromopropionate (18.0 g; 0.10 mol) was added carefully to di-n-butylamine (25.8 g; 0.20 mol), followed by stirring for 2 hours. Then diethyl ether (200 ml) and pentane (200 ml) were added. The precipitate was filtered off, the filtrate was evaporated and the residue was distilled at sub-atmospheric pressure. The yield was 7.0 g (31%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].C(OCC)C>CCCCC>[CH2:9]([N:13]([CH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrCCC(=O)OCC
Name
Quantity
25.8 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at sub-atmospheric pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCC)N(CCCC)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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